2-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
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Overview
Description
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-(4-iodo-benzylidene)-hydrazine is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazine moiety linked to an iodinated benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-(4-iodo-benzylidene)-hydrazine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions.
Introduction of the Hydrazine Moiety: The hydrazine group can be introduced via a nucleophilic substitution reaction.
Iodination of Benzylidene: The benzylidene group can be iodinated using iodine and a suitable oxidizing agent.
Final Coupling: The iodinated benzylidene and the triazine-hydrazine intermediate are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or hydrazine moieties.
Reduction: Reduction reactions could target the triazine ring or the benzylidene group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a potential catalyst or ligand in various chemical reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Biological Probes: Could be used as a probe to study specific biological pathways or targets.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The triazine ring and hydrazine moiety could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-(4-chloro-benzylidene)-hydrazine
- N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-(4-bromo-benzylidene)-hydrazine
Uniqueness
The presence of the iodine atom in N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-(4-iodo-benzylidene)-hydrazine might confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C20H26IN7 |
---|---|
Molecular Weight |
491.4g/mol |
IUPAC Name |
N-[(E)-(4-iodophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26IN7/c21-17-9-7-16(8-10-17)15-22-26-18-23-19(27-11-3-1-4-12-27)25-20(24-18)28-13-5-2-6-14-28/h7-10,15H,1-6,11-14H2,(H,23,24,25,26)/b22-15+ |
InChI Key |
FENDPMMHXFTRBG-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)I)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)I)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)I)N4CCCCC4 |
Origin of Product |
United States |
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